1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves multiple steps, including the formation of piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functionalization: Introduction of functional groups such as ethanone and pyridine moieties.
Coupling Reactions: Coupling of piperidine and pyridine rings using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion of the ethanone group to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the pyridine ring to piperidine using hydrogenation catalysts.
Substitution: Substitution of functional groups on the piperidine or pyridine rings using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Piperidin-1-yl-N-pyridine-3-yl-2-oxoacetamide: Another piperidine derivative with similar structural features.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, targeting similar molecular pathways.
Uniqueness
1-(2-(2-(Piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-14(21)20-13-6-3-9-16(20)15-8-7-10-18-17(15)19-11-4-2-5-12-19/h7-8,10,16H,2-6,9,11-13H2,1H3 |
InChI Key |
UOFLNLLSQFUDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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